molecular formula C15H22N2O B4755823 4-(1-piperidinyl)-N-propylbenzamide

4-(1-piperidinyl)-N-propylbenzamide

Cat. No. B4755823
M. Wt: 246.35 g/mol
InChI Key: LORSZRRJHLHYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-piperidinyl)-N-propylbenzamide, also known as NPPB, is a compound that has been widely used in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels, which makes it a valuable tool for studying the role of chloride channels in various physiological processes.

Mechanism of Action

4-(1-piperidinyl)-N-propylbenzamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, which leads to a decrease in chloride ion conductance. This decrease in chloride ion conductance can have a variety of effects on physiological processes, depending on the specific chloride channel being inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1-piperidinyl)-N-propylbenzamide depend on the specific chloride channel being inhibited. In general, 4-(1-piperidinyl)-N-propylbenzamide has been shown to affect cell volume regulation, acid-base balance, and neuronal excitability. 4-(1-piperidinyl)-N-propylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit chloride channels.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-piperidinyl)-N-propylbenzamide in lab experiments is its ability to selectively inhibit chloride channels. This allows researchers to study the specific role of chloride channels in various physiological processes. However, one limitation of using 4-(1-piperidinyl)-N-propylbenzamide is that it can have off-target effects on other ion channels. This can make it difficult to interpret the results of experiments using 4-(1-piperidinyl)-N-propylbenzamide.

Future Directions

There are several future directions for research on 4-(1-piperidinyl)-N-propylbenzamide. One area of interest is the development of more selective inhibitors of chloride channels. This would allow researchers to study the specific role of individual chloride channels in various physiological processes. Another area of interest is the development of 4-(1-piperidinyl)-N-propylbenzamide derivatives with improved pharmacokinetic properties. This would allow for more effective use of 4-(1-piperidinyl)-N-propylbenzamide in animal models and potentially in human clinical trials. Finally, there is interest in using 4-(1-piperidinyl)-N-propylbenzamide as a therapeutic agent for inflammatory diseases, based on its anti-inflammatory effects.

Scientific Research Applications

4-(1-piperidinyl)-N-propylbenzamide has been used in a wide range of scientific research studies due to its ability to inhibit chloride channels. Chloride channels are important for a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal excitability. By inhibiting chloride channels, 4-(1-piperidinyl)-N-propylbenzamide has been used to study the role of chloride channels in these processes.

properties

IUPAC Name

4-piperidin-1-yl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-10-16-15(18)13-6-8-14(9-7-13)17-11-4-3-5-12-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORSZRRJHLHYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-1-yl)-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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